molecular formula C20H28 B13949156 2-Butyl-3-hexylnaphthalene CAS No. 55000-56-1

2-Butyl-3-hexylnaphthalene

Cat. No.: B13949156
CAS No.: 55000-56-1
M. Wt: 268.4 g/mol
InChI Key: KIOGLHSMEPYIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-3-hexylnaphthalene is an organic compound with the molecular formula C20H28. It belongs to the class of naphthalene derivatives, which are characterized by a fused pair of benzene rings.

Preparation Methods

The synthesis of 2-Butyl-3-hexylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with butyl and hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

2-Butyl-3-hexylnaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

2-Butyl-3-hexylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Butyl-3-hexylnaphthalene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive naphthalene derivatives suggests potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

2-Butyl-3-hexylnaphthalene can be compared with other naphthalene derivatives such as:

  • 2-Butyl-3-methylnaphthalene
  • 2-Hexyl-3-methylnaphthalene
  • 2-Butyl-3-octylnaphthalene

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and applications. The unique combination of butyl and hexyl groups in this compound provides distinct properties that make it valuable for specific research and industrial purposes .

Properties

CAS No.

55000-56-1

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

2-butyl-3-hexylnaphthalene

InChI

InChI=1S/C20H28/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h9-10,13-16H,3-8,11-12H2,1-2H3

InChI Key

KIOGLHSMEPYIQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=CC=CC=C2C=C1CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.